Product packaging for Laserine(Cat. No.:CAS No. 19946-83-9)

Laserine

Cat. No.: B2997710
CAS No.: 19946-83-9
M. Wt: 390.432
InChI Key: YIFLQBNCXIFWEL-AJDRMPRJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Laserine is a phenylpropanoid compound of natural origin, identified as one of the nonpolar active components isolated from carrot ( Daucus carota ) . In scientific studies focused on cytotoxic compounds, this compound was isolated alongside other phenylpropanoids and polyacetylenes, such as Ginsenoyne K and panaxynol . Research into these related compounds has revealed significant cytotoxic activity against human cancer cell lines, suggesting a potential research interest in this compound for investigating its own bioactivity profile, particularly in the field of natural product chemistry and oncology . The specific mechanism of action, molecular targets, and detailed biological applications of this compound itself require further scientific investigation to be fully elucidated. Researchers are encouraged to explore its potential as a lead compound or chemical marker. This product is intended for Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26O7 B2997710 Laserine CAS No. 19946-83-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] (Z)-2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O7/c1-7-12(3)20(22)27-14(5)18(28-21(23)13(4)8-2)15-9-16(24-6)19-17(10-15)25-11-26-19/h7-10,14,18H,11H2,1-6H3/b12-7-,13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFLQBNCXIFWEL-AJDRMPRJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC(C)C(C1=CC2=C(C(=C1)OC)OCO2)OC(=O)C(=CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)OC(C)C(C1=CC2=C(C(=C1)OC)OCO2)OC(=O)/C(=C\C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19946-83-9
Record name Laserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019946839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Isolation and Characterization Methodologies for Laserine

Extraction Techniques for Laserine from Natural Sources

The initial step in the study of this compound involves its extraction from the plant matrix, primarily the roots of Laser trilobum. Research indicates that a general extraction of the total compounds from the roots is the preliminary procedure. While specific details on the exhaustive extraction protocol for this compound are not extensively documented in readily available literature, the common practice for isolating phenylpropanoid esters from plant roots involves the use of organic solvents.

A standard approach would typically involve the air-drying and pulverization of the root material to increase the surface area for solvent penetration. The powdered material is then subjected to extraction, likely through maceration or Soxhlet extraction, with a solvent of moderate polarity, such as methanol (B129727) or ethanol, to efficiently draw out a broad spectrum of secondary metabolites, including this compound. The resulting crude extract contains a complex mixture of compounds from which this compound must be subsequently isolated.

Chromatographic Separation Protocols for this compound and Related Analogs

A significant challenge in the isolation of this compound is its co-occurrence with its epimer, 2-epithis compound. Reports indicate that this compound is often isolated as a 1:1 mixture of these two epimeric compounds. researchgate.net The separation of such diastereomers is a critical step for the unambiguous characterization of this compound and requires specialized chromatographic techniques.

While the specific protocol for the separation of this compound and 2-epithis compound is not explicitly detailed in the available literature, the separation of diastereomeric esters is commonly achieved using high-performance liquid chromatography (HPLC). Normal-phase HPLC on a silica (B1680970) gel column is a frequently employed method for the separation of moderately polar diastereomers. The differential interaction of the epimers with the stationary phase, influenced by their distinct three-dimensional structures, allows for their separation. The choice of the mobile phase, typically a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate), is optimized to achieve the best possible resolution between the two epimers.

The following table outlines a hypothetical HPLC protocol for the separation of diastereomeric phenylpropanoid esters, which could be adapted for the separation of this compound and 2-epithis compound.

Table 1: Hypothetical HPLC Protocol for Diastereomer Separation

ParameterSpecification
Chromatography Mode Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
Stationary Phase Silica Gel (5 µm particle size)
Column Dimensions 250 mm x 4.6 mm
Mobile Phase Gradient of n-Hexane and Ethyl Acetate
Detection UV at 254 nm

Spectroscopic Elucidation Methodologies for this compound Structural Confirmation

The definitive identification of this compound relies on a combination of spectroscopic techniques to elucidate its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural analysis of organic molecules. For a mixture of this compound and 2-epithis compound, proton NMR (¹H-NMR) spectroscopy has been reported. researchgate.net The spectrum of the mixture, recorded in deuterated chloroform (B151607) (CDCl₃) at 300 MHz, shows characteristic signals for the phenylpropanoid structure. researchgate.net

Key ¹H-NMR data for the mixture of 2-epithis compound and this compound are presented in the table below. researchgate.net

Table 2: ¹H-NMR Data for the Mixture of 2-epithis compound and this compound (300 MHz, CDCl₃) researchgate.net

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.14s3HCH₃
1.24s3HCH₃
1.80–2.1m24HH₃C–CH=
3.87s6H2 x OCH₃
5.25–5.40m2H2 x H-2
5.75s1HH-1
5.90s1HH-1
5.93 and 5.94s2HOCH₂O
6.00–6.15m4H4 x –CH=
6.54s2H2 x H-2'
6.56s2H2 x H-6'

For a complete structural elucidation of pure this compound, Carbon-13 NMR (¹³C-NMR) spectroscopy would be essential to identify all the carbon atoms in the molecule. Further two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the connectivity between protons and carbons.

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular formula of this compound, which is established as C₂₁H₂₆O₇.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of an aromatic ester, similar to this compound, would show characteristic absorption bands for the ester carbonyl group (C=O), carbon-carbon double bonds (C=C) of the aromatic ring and the unsaturated ester side chain, and carbon-oxygen single bonds (C-O). researchgate.net

By combining the data from these spectroscopic methods, the complete and unambiguous structure of this compound can be confirmed.

Synthetic Strategies and Chemical Reactivity of Laserine

Total Synthesis Approaches to Laserine

Total synthesis of complex natural products like this compound typically involves multiple steps to assemble the target molecule from simpler precursors. While a detailed, multi-step total synthesis route specifically for this compound was not extensively detailed in the reviewed literature, the key esterification step from phenylpropanoid precursors has been identified as a primary synthetic strategy.

Esterification Pathways from Phenylpropanoid Precursors

A reported synthetic route to this compound involves the esterification of specific phenylpropanoid precursors. This process entails the reaction of these precursors with appropriate alcohols to form the characteristic ester linkage present in this compound's structure. This ester bond formation is a crucial step in assembling the final molecule from its constituent parts. The precise structures of the specific phenylpropanoid and alcohol precursors utilized in this esterification pathway were not detailed in the available information.

Catalytic Systems and Reaction Conditions in this compound Synthesis

The esterification reaction central to this compound synthesis typically requires the use of a catalyst to facilitate the formation of the ester bond. Sulfuric acid has been identified as a common catalyst employed in this process. In addition to a catalyst, the reaction conditions, such as temperature, play a significant role in the efficiency of the synthesis. The esterification is typically carried out at elevated temperatures to promote complete conversion of the reactants to the desired product. Specific optimized conditions, including precise temperature ranges, reaction times, or alternative catalytic systems for maximizing this compound yield and purity, were not extensively described in the gathered information.

Optimization of this compound Synthesis Yield and Stereoselectivity

Optimizing the yield of a chemical synthesis is crucial for efficient production, aiming to maximize the amount of the desired product obtained from the starting materials. Stereoselectivity, the control over the formation of specific stereoisomers, is particularly relevant for this compound given its existence as a stereoisomeric mixture with 2-epithis compound. Achieving control over stereochemistry during synthesis is important for potentially isolating or enriching specific isomers. While the general principles of optimizing yield and stereoselectivity in organic synthesis are well-established, specific research findings detailing the optimization strategies, yields obtained, or methods for controlling the stereoisomeric ratio during the synthesis of this compound were not available in the reviewed literature.

Directed Chemical Transformations of this compound

This compound undergoes various chemical reactions, allowing for its transformation into other compounds. Among the notable transformations are oxidation and reduction reactions.

Oxidation Reactions and Product Characterization of this compound

This compound is known to undergo oxidation reactions. Oxidation of this compound can lead to the formation of corresponding carboxylic acids. Common oxidizing agents that can be used for such transformations include potassium permanganate (B83412) and chromium trioxide. While the type of product formed upon oxidation (carboxylic acids) and examples of suitable reagents were indicated, detailed information regarding the specific structure(s) of the carboxylic acid product(s) resulting from this compound oxidation or methods used for their characterization (e.g., spectroscopic data) was not provided in the search results.

Reduction Reactions and Alcohol Derivative Formation from this compound

Reduction is another significant chemical transformation that this compound can undergo. Reduction of this compound can yield alcohol derivatives. Various reducing agents can be employed for this purpose, including lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). Lithium aluminum hydride is a strong reducing agent commonly used to convert esters, such as those present in this compound, into primary alcohols. chemistrysteps.commasterorganicchemistry.comfiveable.me Sodium borohydride is generally less reactive towards esters compared to LiAlH₄. chemistrysteps.commasterorganicchemistry.com Although the formation of alcohol derivatives through reduction and relevant reducing agents were mentioned, the specific structure(s) of the alcohol product(s) obtained from the reduction of this compound and details on their characterization were not available in the reviewed information.

Substitution Reactions of this compound and Functional Group Manipulation

Based on general chemical principles and limited information available on this compound's reactivity, it is understood that this compound, as an organic molecule containing various functional groups including ester linkages and potentially alkene or aromatic moieties depending on the specific isomer, can undergo substitution reactions. Substitution reactions are fundamental chemical processes where an atom or a functional group in a molecule is replaced by another. ebsco.com These reactions are crucial for modifying molecular structures and interconverting functional groups during chemical synthesis. ewadirect.compharmacy180.com

General organic chemistry indicates that substitution reactions can proceed via various mechanisms, including nucleophilic and electrophilic pathways, depending on the structure of the substrate and the reaction conditions. ebsco.com Typical reagents involved in substitution reactions include halogens and nucleophiles, often employed under either basic or acidic conditions.

Functional group manipulation, also referred to as functional group interconversion (FGI), is a key strategy in organic synthesis. ewadirect.compharmacy180.comresearchgate.net It involves transforming one functional group into another to enable subsequent reactions or to arrive at the desired molecular structure. pharmacy180.com The ability to manipulate functional groups is essential for planning and executing the synthesis of complex molecules. ewadirect.compharmacy180.com While the search results indicate that this compound undergoes substitution reactions , detailed research findings specifically on the types of substitution reactions this compound participates in, the specific sites of substitution, reaction conditions optimized for this compound, or quantitative data such as yields and selectivity for these reactions are not extensively documented in the immediately available information. Similarly, specific examples or detailed procedures for the functional group manipulation of this compound beyond general reaction types (oxidation, reduction, substitution) were not found in the provided search results.

Although specific data tables detailing the outcomes of various substitution reactions on this compound are not available in the consulted sources, general principles of organic chemistry suggest potential reaction pathways based on its structure as a phenylpropanoid ester. For instance, the ester group could potentially undergo transesterification (a type of substitution) under appropriate acidic or basic conditions with different alcohols. Substitutions on any aromatic rings or at allylic/benzylic positions, if present in the specific isomer of this compound, could also be conceivable depending on the activating or deactivating nature of adjacent groups and the reaction conditions (e.g., electrophilic aromatic substitution).

Further detailed research would be required to fully elucidate the scope and mechanisms of substitution reactions specific to this compound and to develop efficient strategies for its functional group manipulation for synthetic purposes.

Derivatives and Analogs Research of Laserine

Semisynthetic and Synthetic Derivatization of Laserine

Semisynthesis involves using natural compounds, such as this compound, as starting materials for the production of novel compounds with potentially altered properties. wikipedia.orgrsc.org This approach is particularly valuable for complex natural products where total synthesis from simple precursors may be challenging or less efficient. wikipedia.org While specific detailed protocols for the semisynthesis of this compound derivatives are not extensively detailed in the provided information, the chemical structure of this compound suggests possibilities for derivatization through various reactions. This compound is known to undergo chemical transformations including oxidation, reduction, and substitution reactions. These types of reactions can be employed in semisynthetic strategies to modify functional groups on the this compound scaffold, leading to the creation of new derivatives. For instance, modifying ester linkages or introducing new substituents onto the phenylpropanoid or diterpene moieties could yield a range of semisynthetic analogs. The broader field of semisynthesis of natural products, including terpenoids and steroids, demonstrates the potential for generating bioactive derivatives through targeted chemical modifications of isolated compounds. rsc.orgmdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in chemical research to determine how variations in chemical structure correlate with biological activity. wikipedia.orgcollaborativedrug.comgardp.org By analyzing SAR, researchers can identify the specific parts of a molecule responsible for its effects and guide the design of modified compounds with enhanced or altered activities. wikipedia.orggardp.org Although detailed SAR studies specifically focused on a wide range of synthetic or semisynthetic this compound derivatives are not prominently featured in the immediate search results, the existence of this compound as a mixture with its isomer, 2-epithis compound, and observations of their differing properties (as suggested by their distinct identification through analytical methods researchgate.net) inherently point to a structure-activity relationship. The variation in stereochemistry between this compound and 2-epithis compound likely contributes to differences in their interactions with biological targets or their physical properties. SAR principles are generally applied to phenylpropanoids to understand how structural features influence their biological roles, such as their contribution to plant defense or other observed activities. researchgate.net Future SAR studies on systematically synthesized this compound derivatives could provide valuable insights into the structural determinants of its properties.

Natural Occurrence and Biosynthesis of this compound-Type Phenylpropanoids

This compound and related phenylpropanoids occur naturally in several plant species, primarily within the Apiaceae family. This compound was first isolated from Laser trilobum. this compound-type phenylpropanoids are also significant components in carrot taproots (Daucus carota), where they are recognized as natural bitter compounds. researchgate.net Their presence in carrots is thought to play a role in defense mechanisms against soil-borne fungal pathogens like Mycocentrospora acerina and Botrytis cinerea. researchgate.netopenagrar.de Additionally, this compound has been identified in Seseli vayredanum and Laserpitium latifolium. researchgate.netresearchgate.net

This compound-type phenylpropanoids belong to the large and diverse class of plant secondary metabolites known as phenylpropanoids. cellmolbiol.orgslideshare.net The biosynthesis of phenylpropanoids originates from the aromatic amino acids phenylalanine and tyrosine. slideshare.netcellmolbiol.org A central intermediate in this pathway is coumaric acid, from which a myriad of phenylpropanoid compounds are synthesized. slideshare.net This biosynthetic route is crucial for plants, yielding compounds that serve various functions, including structural support (lignin), UV protection, defense against herbivores and pathogens, and mediating plant-pollinator interactions. slideshare.net The biosynthesis of this compound-type compounds specifically involves the enzymatic pathways that lead to the formation of the characteristic phenylpropanoid ester structure. researchgate.netopenagrar.de

Comparative Chemical Analysis of this compound Analogs

Comparative chemical analysis is essential for identifying, differentiating, and quantifying compounds within complex mixtures, particularly in the study of natural products and their analogs. Given that this compound exists as a stereoisomeric mixture with 2-epithis compound, analytical techniques are crucial for their distinction and analysis. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to characterize the structures of this compound and 2-epithis compound and differentiate between them. researchgate.net

Molecular Mechanisms of Action of the Chemical Compound Laserine

Modulation of Enzyme Activities by Laserine in Biological Systems

A primary avenue through which chemical compounds exert their effects is by modulating the activity of enzymes. Enzymes are the catalysts of biological reactions, and their inhibition or activation can profoundly alter cellular functions. Should "this compound" possess bioactive properties, it would likely interact with specific enzymes.

Future research would need to identify which enzymatic pathways are affected. For instance, "this compound" could act as a competitive, non-competitive, or uncompetitive inhibitor of a key enzyme, effectively downregulating a metabolic or signaling pathway. Conversely, it might act as an allosteric activator, enhancing an enzyme's catalytic efficiency.

Table 1: Potential Enzyme Targets and Modes of Modulation by a Hypothetical Compound

Enzyme Class Potential Mode of Action by "this compound" Consequence of Modulation
Kinases Competitive ATP-binding site inhibitor Inhibition of phosphorylation cascades in signaling pathways.
Phosphatases Allosteric activator Dephosphorylation and inactivation of target proteins.
Proteases Covalent modification of the active site Irreversible inhibition of protein degradation.

Influence of this compound on Cellular Processes and Homeostasis

The modulation of enzymatic activities by a compound like "this compound" would inevitably cascade to influence broader cellular processes, thereby affecting cellular homeostasis. These processes are fundamental to cell survival, proliferation, and function.

Potential areas of influence could include:

Cell Cycle Progression: By targeting cyclins or cyclin-dependent kinases, "this compound" could induce cell cycle arrest at various checkpoints (G1, S, G2, M).

Apoptosis: It might trigger the intrinsic or extrinsic apoptotic pathways by modulating the activity of caspases or Bcl-2 family proteins.

Cellular Metabolism: "this compound" could alter metabolic pathways such as glycolysis, the Krebs cycle, or oxidative phosphorylation by interacting with key metabolic enzymes.

Ion Channel Function: It could potentially act as a blocker or opener of specific ion channels, thereby altering membrane potential and intracellular ion concentrations.

Activation and Inhibition of Key Signaling Pathways by this compound

Cellular signaling pathways are complex networks that transmit information from the cell surface to the nucleus, dictating cellular responses. A bioactive compound can act as a potent modulator of these pathways.

Investigation of this compound-Molecular Target Interactions

To understand how "this compound" might activate or inhibit signaling pathways, the initial step would be to identify its direct molecular targets. Techniques such as affinity chromatography, surface plasmon resonance, and computational molecular docking could be employed to pinpoint the proteins or nucleic acids with which "this compound" interacts.

The nature of this interaction is critical. Does it bind reversibly or irreversibly? What is the binding affinity? Does it induce a conformational change in the target molecule? Answering these questions would be fundamental to elucidating its mechanism of action.

Downstream Biochemical and Physiological Responses Induced by this compound

The interaction of "this compound" with its molecular target would initiate a cascade of downstream events. For example, if "this compound" were to inhibit a specific kinase in the MAPK/ERK pathway, this would prevent the phosphorylation of downstream transcription factors, ultimately altering gene expression.

The physiological consequences would be the culmination of these molecular and cellular events. These could range from anti-inflammatory effects to the inhibition of cell proliferation, depending on the specific pathways modulated.

Table 2: Hypothetical Signaling Pathways Modulated by "this compound" and Potential Downstream Effects

Signaling Pathway Potential Effect of "this compound" Downstream Biochemical Response Potential Physiological Outcome
NF-κB Signaling Inhibition of IKK complex Decreased phosphorylation and degradation of IκBα, preventing NF-κB nuclear translocation. Anti-inflammatory response.
PI3K/Akt/mTOR Pathway Inhibition of PI3K Reduced phosphorylation of Akt and mTOR, leading to decreased protein synthesis and cell growth. Inhibition of cell proliferation and survival.

Analytical and Spectroscopic Investigations of Laserine

Advanced Chromatographic Techniques for Laserine Purity and Quantification

Chromatography plays a vital role in separating this compound from complex mixtures and quantifying its presence. The choice of chromatographic technique depends on the sample matrix and the specific analytical goal, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being prominent methods.

High-Performance Liquid Chromatography (HPLC) Applications for this compound

HPLC is a widely used technique for the analysis of non-volatile and semi-volatile compounds like this compound. It offers high resolution and sensitivity, making it suitable for both qualitative and quantitative analysis. HPLC has been successfully applied for the quantification of this compound and its epimer, 2-epithis compound, in carrot extracts from diverse locations. netzsch.comtainstruments.com The separation is typically achieved using reversed-phase columns with appropriate mobile phases.

Furthermore, the stereoisomeric nature of this compound and 2-epithis compound necessitates the use of chiral chromatography for their effective separation and individual quantification. Chiral HPLC, employing specialized chiral stationary phases, is capable of resolving these epimers, which is essential for studies investigating their individual properties or concentrations. amazon.com

Gas Chromatography (GC) Applications for this compound and Volatile Derivatives

Gas Chromatography (GC) is primarily used for the analysis of volatile or easily derivatizable compounds. While this compound itself might require derivatization to be sufficiently volatile for GC analysis, GC, often coupled with Mass Spectrometry (GC-MS), is a powerful tool for analyzing volatile components in plant extracts where this compound is found. Studies investigating phenylpropanoids, the class of compounds to which this compound belongs, have utilized GC-MS for the analysis of volatile constituents. appliedspectra.comscribd.com This suggests that GC could be applied to analyze volatile degradation products of this compound or volatile compounds co-occurring with this compound after appropriate sample preparation or derivatization.

Mass Spectrometric (MS) Approaches for this compound Identification and Degradation Product Analysis

Mass Spectrometry (MS) is an indispensable tool for the identification and structural elucidation of this compound, as well as for the analysis of its degradation products. MS provides information about the molecular weight and fragmentation pattern of the analyte, aiding in its definitive identification.

MS analysis has been successfully used to distinguish between this compound and its stereoisomer, 2-epithis compound. amazon.com High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has been employed to obtain accurate mass data for this compound, confirming its molecular formula. hmdb.ca

Fragment ions produced during MS/MS experiments provide valuable structural information. Characteristic fragmentation patterns of this compound, such as fragments observed at m/z 291.1228 and 259.1665, are crucial for its unambiguous identification in complex matrices. amazon.com

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is a powerful technique used in comparative metabolomics studies, which can map the presence of compounds like this compound across different plant species. amazon.com This hyphenated technique combines the separation power of LC with the high mass accuracy and sensitivity of HRMS, allowing for the detection and identification of this compound and its related metabolites in complex biological samples.

While laser-based MS techniques like Laser Ablation Mass Spectrometry (LAMS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are utilized in analytical chemistry for various applications, including the analysis of organic molecules, their specific application to this compound analysis is not explicitly detailed in the provided search results. hmdb.cadntb.gov.uafu-berlin.de

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed this compound Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural characterization of organic compounds like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide comprehensive information about the connectivity and spatial arrangement of atoms within the molecule.

NMR spectroscopy has been instrumental in distinguishing between this compound and its epimer, 2-epithis compound, due to subtle differences in their magnetic environments. amazon.commsu.edu Analysis of 1H NMR and 13C NMR spectra allows for the assignment of specific proton and carbon signals to different parts of the this compound molecule. msu.eduhmdb.cawikipedia.org

Reported 1H NMR data for this compound in CDCl3 include characteristic signals such as doublets for methyl groups at δ 1.14 and 1.24 ppm, suggesting the presence of diastereomers. amazon.commsu.edu Other signals in the PMR spectrum include multiplets and singlets corresponding to vinylic protons, methylene (B1212753) protons in the methylenedioxy group, and aromatic protons. msu.edu 13C NMR data further support the proposed structure by providing information about the carbon skeleton and functional groups. hmdb.cawikipedia.org

The use of 2D NMR techniques, such as COSY, HSQC, and HMBC, can provide crucial correlation information between protons and carbons, enabling the full assignment of NMR signals and confirmation of the molecular structure. nist.gov This is particularly important for complex molecules like this compound with multiple chiral centers and potential for isomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Studies, including pH-Dependent Protonation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying compounds that absorb light in the UV and visible regions of the electromagnetic spectrum, which typically contain chromophores. wikipedia.orgopenaccessjournals.comwiley.com As a phenylpropanoid ester, this compound contains aromatic rings and ester functionalities that can exhibit UV absorption.

UV-Vis spectroscopy is utilized in this compound studies, particularly in the context of stability assessments. pH-dependent UV-Vis spectroscopy can be employed to investigate the effect of pH on the electronic transitions of this compound, including potential protonation or deprotonation effects that might alter its absorption spectrum. amazon.com

Furthermore, UV-Vis detection is commonly coupled with HPLC (HPLC-UV) to monitor the elution of this compound and to quantify its concentration based on its absorbance at a specific wavelength. amazon.comnetzsch.com This hyphenated technique is also used to monitor the formation and disappearance of degradation products during stability studies. amazon.com

Thermogravimetric Analysis (TGA) for this compound Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time under a controlled atmosphere. massbank.euoulu.fi This technique is particularly useful for assessing the thermal stability of a compound and determining decomposition temperatures. netzsch.comoulu.fi

TGA is applied to evaluate the thermal stability of this compound. amazon.com By heating a sample of this compound at a controlled rate, the TGA instrument measures any mass loss that occurs due to evaporation, decomposition, or other thermal events. massbank.euoulu.fi The resulting thermogram, a plot of mass versus temperature, provides information about the temperature range over which this compound is stable and the temperatures at which thermal decomposition occurs. netzsch.comoulu.fi

Theoretical and Computational Chemistry Approaches to Laserine

Quantum Chemical Calculations on Laserine Electronic Structure and Reactivity

Direct, detailed research focused exclusively on ab initio or DFT calculations for this compound's electronic structure and reactivity is not explicitly detailed in the provided search results. However, quantum chemical features have been calculated for compounds in related studies for QSAR analysis, suggesting that such calculations could be applied to this compound to understand its electronic properties and predict its reactivity. researchgate.net Quantum chemical calculations have also been used in other studies to confirm differences observed in spectroscopic analyses, indicating their utility in understanding molecular conformations and environmental effects on compounds, which could be relevant to this compound and its epimer. researchgate.net

Molecular Dynamics Simulations of this compound Interactions with Biological Macromolecules

Molecular dynamics (MD) simulations are a valuable tool for understanding the dynamic interactions between small molecules and biological macromolecules. While specific, dedicated MD simulations solely on this compound interacting with a target are not the primary focus of the provided results, this compound has been included in studies that utilize molecular modeling and docking to predict interactions with proteins. researchgate.netresearchgate.netresearchgate.net For instance, molecular modeling, docking, and ADME predictions have been conducted for this compound and other isolated compounds in studies investigating anticancer potential. researchgate.netresearchgate.netresearchgate.net MD simulations are often used in conjunction with docking studies to assess the stability of ligand-protein complexes and gain insights into structural changes over time, which would be applicable to studying this compound's interactions if a specific biological target is identified. researchgate.netresearchgate.netresearchgate.net

In Silico Screening and Rational Design of Novel this compound Derivatives

In silico screening and rational design are widely used in drug discovery and natural product research to identify potential lead compounds and design novel derivatives with improved properties. This compound has been included in in silico evaluations as part of the search for bioactive compounds. researchgate.netresearchgate.netresearchgate.netresearchgate.netsci-hub.se Studies have utilized in silico screening followed by in vitro evaluation to identify natural products with potential biological activities. researchgate.netunicam.it This indicates that this compound, as a natural product with reported bioactivity, could be a candidate for in silico screening databases used in the rational design of novel derivatives aimed at specific biological targets. researchgate.net In silico ADME predictions have also been conducted for compounds in studies involving this compound, highlighting the use of computational tools in assessing pharmacokinetic properties of potential drug candidates, which is a crucial aspect of rational design. researchgate.netresearchgate.net

Environmental Fate and Degradation Studies of Laserine

Pathways and Mechanisms of Laserine Degradation in Environmental Matrices

Detailed studies on the specific environmental degradation pathways of this compound are limited. However, based on its chemical structure as a phenylpropanoid, several general degradation mechanisms can be inferred to occur in environmental matrices such as soil and water. Phenylpropanoids, a class of organic compounds derived from the amino acid phenylalanine, are known to undergo both biotic and abiotic degradation processes.

Biotic degradation is likely a primary pathway for the breakdown of this compound in the environment. Soil microorganisms, including bacteria and fungi, possess diverse enzymatic systems capable of metabolizing complex organic molecules. The degradation of similar phenylpropanoid structures often involves initial enzymatic attacks, such as hydroxylation, demethylation, and side-chain cleavage. These initial transformations would likely render the this compound molecule more susceptible to further breakdown, ultimately leading to the cleavage of the aromatic ring and mineralization to carbon dioxide and water.

Abiotic degradation processes may also contribute to the transformation of this compound. These can include:

Photodegradation: Exposure to sunlight, particularly UV radiation, can induce photochemical reactions that break down organic compounds. For a phenylpropanoid like this compound, this could involve direct photolysis, where the molecule itself absorbs light energy and undergoes transformation, or indirect photolysis, mediated by reactive species present in the water, such as hydroxyl radicals.

Hydrolysis: As an ester-containing compound, this compound could be susceptible to hydrolysis, a chemical reaction with water that would cleave the ester bond. The rate of hydrolysis is often dependent on the pH of the surrounding medium.

Kinetic Studies of this compound Environmental Degradation

The degradation half-life (t½) is a key parameter used to describe the rate of disappearance of a compound from the environment. While specific half-life values for this compound under different environmental conditions have not been reported, it is known that the stability of phenylpropanoids can be significantly influenced by pH. For many organic compounds, hydrolysis rates, and consequently their half-lives, vary with pH, often being faster under acidic or alkaline conditions compared to neutral pH.

Hypothetical pH Dependence of this compound Degradation:

pHExpected Relative Degradation RatePostulated Primary Mechanism
4Moderate to HighAcid-catalyzed hydrolysis
7LowMicrobial degradation
9Moderate to HighBase-catalyzed hydrolysis

This table is illustrative and based on general chemical principles for similar compounds, as specific data for this compound is unavailable.

The activation energy (Ea) provides insight into the temperature sensitivity of a chemical reaction. It can be determined by studying the degradation rate at different temperatures and applying the Arrhenius equation. There are currently no published studies that have determined the activation energy for this compound degradation. Such data would be valuable for modeling the compound's persistence in environments with varying temperature profiles.

Identification and Characterization of this compound Environmental Degradation Products

The identification of degradation products is crucial for a complete understanding of a compound's environmental fate, as these transformation products may have their own toxicological and environmental profiles. To date, specific environmental degradation products of this compound have not been documented in scientific literature. It is hypothesized that degradation would lead to smaller, more polar molecules resulting from the cleavage of ester bonds and the breakdown of the core phenylpropanoid structure.

Methodologies for Assessing Environmental Persistence of this compound and its Metabolites

A variety of established methodologies can be employed to assess the environmental persistence of this compound and its potential metabolites. These approaches are designed to simulate environmental conditions and track the disappearance of the parent compound and the formation of transformation products over time.

Standardized laboratory studies are the primary means of gathering data on environmental fate. These include:

Aerobic and anaerobic soil degradation studies (e.g., OECD 307): These experiments use soil microcosms to evaluate the rate and extent of biodegradation under different oxygen conditions.

Water-sediment studies (e.g., OECD 308): These simulate aquatic environments to determine the degradation and partitioning of a substance between the water column and sediment.

Hydrolysis as a function of pH studies (e.g., OECD 111): These tests measure the rate of chemical breakdown in water at different pH levels.

Photodegradation studies (e.g., OECD 316): These experiments assess the degradation of a substance in water or on soil surfaces when exposed to light.

Analytical techniques are essential for tracking the concentration of this compound and identifying its degradation products. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is a powerful tool for this purpose, offering the sensitivity and selectivity required to detect and identify compounds at low environmental concentrations.

Advanced Research Directions and Future Perspectives in Laserine Chemistry

Integration of Artificial Intelligence and Machine Learning in Laserine Synthesis Optimization

The synthesis of complex organic molecules like this compound, which exists as a stereoisomeric mixture with 2-epithis compound, often involves multiple steps and requires optimization of reaction conditions to improve yield, purity, and control stereochemistry. nih.gov Current synthetic routes for this compound include the esterification of specific phenylpropanoid precursors, a process that typically involves catalysts and controlled temperatures. nih.gov

While the provided research does not detail specific instances of Artificial Intelligence (AI) or Machine Learning (ML) being applied directly to this compound synthesis optimization, these computational approaches hold significant potential for future research in this area. AI and ML algorithms can analyze vast datasets of chemical reactions and conditions to predict optimal synthetic pathways, reaction parameters, and potential catalysts. Given the stereoisomeric nature of this compound and 2-epithis compound, AI could potentially be used to model and predict conditions that favor the formation of one isomer over the other or to optimize separation techniques. nih.gov The complexity of differentiating this compound from its epimer and related compounds using analytical techniques like NMR and MS suggests that computational methods could aid in the analysis and optimization process. nih.gov Future research could explore the use of AI/ML for in silico screening of reaction conditions or for designing novel synthetic routes to improve the efficiency and selectivity of this compound production.

Novel Applications of this compound in Chemical Biology and Material Science Research

Research into the biological activities of this compound suggests its potential for novel applications in chemical biology. Studies have indicated that this compound and its epimer exhibit antitumor activity against leukemia HL-60 cells. nih.gov this compound is also being investigated for potential therapeutic effects in treating various diseases. nih.gov Its mechanism of action is believed to involve interaction with specific molecular targets and pathways, modulating enzyme activities and influencing cellular processes through the activation or inhibition of key signaling pathways. nih.gov Furthermore, this compound-type phenylpropanoids in carrots are thought to contribute to defense mechanisms against soil-borne fungal pathogens like Mycocentrospora acerina and Botrytis cinerea, highlighting a potential role in plant chemical biology and defense signaling. Future chemical biology research could delve deeper into identifying the precise molecular targets of this compound and its epimer, elucidating their signaling pathways, and exploring their potential in developing new therapeutic agents or as tools for studying cellular processes.

In the realm of material science, this compound is mentioned as being utilized in the development of new materials and chemical processes. nih.gov However, detailed research findings on specific novel applications of this compound in material science are limited in the provided information. The structural features of this compound, a phenylpropanoid ester comprising a cinnamic acid derivative esterified with a diterpene moiety, could potentially lend themselves to applications in polymer science, coatings, or other material innovations. nih.gov Future research could explore the incorporation of this compound or its derivatives into novel materials, investigating their properties and potential applications based on the compound's unique structure and any inherent bioactivity or chemical reactivity.

Sustainable Synthesis and Green Chemistry Principles for this compound Production

Current methods for obtaining this compound include extraction from natural botanical sources like Laser trilobum and carrots, as well as chemical synthesis through esterification. nih.gov As the demand for natural products and sustainable practices grows, applying green chemistry principles to this compound production is becoming increasingly relevant.

Sustainable synthesis approaches aim to minimize environmental impact by reducing waste, using less hazardous chemicals, and improving energy efficiency. While specific research on the green synthesis of this compound is not prominently featured in the search results, future directions could focus on developing more environmentally friendly synthetic routes. This might involve exploring biocatalytic approaches using enzymes to facilitate the esterification or other necessary reactions, utilizing renewable feedstocks, or employing milder reaction conditions and solvents. The extraction of this compound from plant sources, while natural, can also be optimized for sustainability by improving extraction efficiency, reducing solvent usage, and utilizing agricultural waste streams. Research into the biosynthesis of this compound in plants could also open avenues for sustainable production through metabolic engineering of host organisms.

Exploration of Unconventional Botanical or Synthetic Sources for this compound and Analogs

This compound has been identified in several plant species, primarily within the Apiaceae family, including Laser trilobum and Daucus carota. nih.govukrida.ac.id It has also been found in Tamarix hampeana. researchgate.net Research utilizing comparative metabolomics can help map the presence of this compound across different plant species, potentially revealing new and unconventional botanical sources. nih.gov The Apiaceae family is known to be a source of a wide variety of specialized metabolites, and further exploration of this family and related plant groups could lead to the discovery of novel sources of this compound or structurally related analogs with potentially different or enhanced properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Laserine, and how do reaction conditions (e.g., solvent, catalyst) influence yield and purity?

  • Methodological Answer : Begin with a literature review to identify established protocols (e.g., Grignard reactions, catalytic hydrogenation) . Design experiments to test variables like temperature, solvent polarity, and catalyst loading. Use HPLC or GC-MS to quantify purity and NMR/IR for structural validation. Include negative controls (e.g., omitting catalysts) to isolate critical parameters .
  • Key Data : Tabulate yield vs. solvent polarity (e.g., dichloromethane vs. DMF) and catalyst efficiency (e.g., Pd/C vs. Raney Ni) .

Q. Which analytical techniques are most reliable for characterizing this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC-UV to monitor degradation products. Pair with thermogravimetric analysis (TGA) for thermal stability and pH-dependent UV-Vis spectroscopy for protonation effects. Validate with mass spectrometry to identify degradation pathways .
  • Key Data : Degradation half-life (t½) at pH 2 vs. pH 7, activation energy (Ea) from Arrhenius plots .

Advanced Research Questions

Q. How can researchers reconcile conflicting reports on this compound’s biological activity (e.g., IC50 variability in kinase inhibition assays)?

  • Methodological Answer : Perform a systematic review using PRISMA guidelines to identify methodological disparities (e.g., assay type, cell lines). Replicate studies under standardized conditions, controlling for variables like ATP concentration and incubation time. Use meta-analysis to quantify heterogeneity (I² statistic) .
  • Key Data : Forest plots comparing IC50 values across studies; subgroup analysis by assay type (e.g., fluorescence vs. radiometric) .

Q. What computational strategies best predict this compound’s binding affinity to non-target proteins, and how can these models be experimentally validated?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) with ensemble receptor conformations to account for protein flexibility. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-validate with mutagenesis studies to identify critical binding residues .
  • Key Data : Docking scores vs. experimental Kd values; root-mean-square deviation (RMSD) of ligand poses .

Q. What experimental designs are recommended to investigate this compound’s role in multi-component reaction systems (e.g., catalytic cycles or co-crystallization)?

  • Methodological Answer : Use design of experiments (DoE) to optimize variables like stoichiometry and reaction time. Monitor intermediates via in-situ FTIR or X-ray crystallography. For co-crystallization, screen solvents/additives using high-throughput robotics and analyze crystal packing via SCXRD .
  • Key Data : Pareto charts identifying dominant factors; crystallographic R-factors for co-crystals .

Data Management & Reproducibility

Q. How should researchers document this compound-related data to ensure reproducibility and compliance with FAIR principles?

  • Methodological Answer : Deposit raw spectra, chromatograms, and crystallographic data in repositories (e.g., Cambridge Structural Database). Annotate metadata with DOI links. For computational studies, share scripts (e.g., Python/R) and force field parameters. Follow journal guidelines for supplementary materials .

Contradiction & Uncertainty Analysis

Q. What statistical approaches are appropriate for addressing outliers in this compound’s dose-response data?

  • Methodological Answer : Apply Grubbs’ test to identify outliers. Use robust regression (e.g., Huber loss) to minimize outlier impact. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.